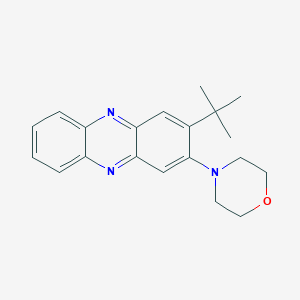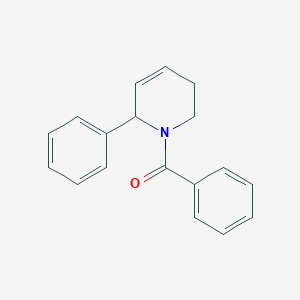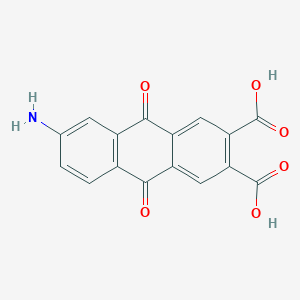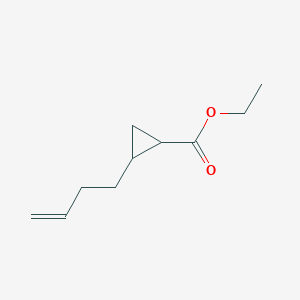
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the phenazine core, followed by the introduction of the 1,1-dimethylethyl group through alkylation reactions. The morpholinyl group is then added via nucleophilic substitution reactions under controlled conditions, often using morpholine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction rates and selectivity.
化学反応の分析
Types of Reactions
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and amines are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions include various substituted phenazines, quinones, and dihydrophenazines, each with distinct chemical and physical properties.
科学的研究の応用
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- exerts its effects is primarily through its interaction with biological molecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress in cells. The molecular targets include enzymes and receptors involved in cellular metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
- Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)-
- Phenol, 2-[(diethylamino)methyl]-4-(1,1-dimethylethyl)-6-(4-morpholinyl)-
- 2-[4-(1,1-Dimethylethyl)phenyl]-1-(4-morpholinyl)ethanone
Uniqueness
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- stands out due to its unique combination of the phenazine core with the 1,1-dimethylethyl and morpholinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
61155-56-4 |
|---|---|
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
4-(3-tert-butylphenazin-2-yl)morpholine |
InChI |
InChI=1S/C20H23N3O/c1-20(2,3)14-12-17-18(13-19(14)23-8-10-24-11-9-23)22-16-7-5-4-6-15(16)21-17/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
GANSSJXJMDBJTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)

![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)






![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)

![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
